Ethane, refrigerated liquid appears as a colorless odorless very cold liquid. Boils at -88.6 °C. Easily ignited and a flame can flash back to the source of a leak very easily. Vapors are heavier than air. Vapors can asphyxiate by the displacement of air from enclosed spaces. Direct contact can cause frostbite. Contact of very cold liquid with water may result in vigorous or violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Pressures may build to dangerous levels if liquid gas contacts water in a closed container. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used in manufacturing other chemicals.
Ethane is an alkane comprising of two carbon atoms. It has a role as a refrigerant and a plant metabolite. It is a gas molecular entity and an alkane.
Ethane is a natural product found in Humulus lupulus, Aster scaber, and other organisms with data available.
A two carbon alkane with the formula H3C-CH3.
C2H6
CH3CH3
(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene
CAS No.: 19888-33-6
Cat. No.: VC20742438
Molecular Formula: C2H6
C2H6
CH3CH3
Molecular Weight: 30.07 g/mol
* For research use only. Not for human or veterinary use.
![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene - 19888-33-6](/images/no_structure.jpg)
CAS No. | 19888-33-6 |
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Molecular Formula | C2H6 C2H6 CH3CH3 |
Molecular Weight | 30.07 g/mol |
IUPAC Name | ethane |
Standard InChI | InChI=1S/C2H6/c1-2/h1-2H3 |
Standard InChI Key | OTMSDBZUPAUEDD-UHFFFAOYSA-N |
Isomeric SMILES | C/C/1=C/CCC2(C(O2)CC(/C=C\C1)(C)C)C |
SMILES | CC1=CCCC2(C(O2)CC(C=CC1)(C)C)C |
Canonical SMILES | CC |
Boiling Point | -127.5 °F at 760 mmHg (USCG, 1999) -88.6 °C -89 °C |
Colorform | Colorless gas |
Flash Point | -211 °F (USCG, 1999) -211 °F -135 °C (-211 °F) - closed cup Flammable gas |
Melting Point | -279.9 °F (USCG, 1999) -182.794 °C -183 °C |
Structural Properties and Chemical Characteristics
Predicted Physical Properties
Based on related compounds, (4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene would likely exhibit the following physical properties:
Synthesis and Production
Analytical Characterization Techniques
For the characterization of such complex structures, several analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, and correlation spectroscopy (COSY, HMQC, HMBC) would be essential for structural confirmation, as demonstrated with related compounds .
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Gas Chromatography (GC): For purity assessment and reaction monitoring, GC analysis using specialized columns (e.g., DB-5HT capillary column) with appropriate temperature programming would be utilized .
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Chiral GC Analysis: For determining enantiomeric purity, especially if the compound exhibits stereogenic centers .
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Infrared Spectroscopy (IR): To identify functional groups, particularly the epoxide and alkene moieties .
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High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and structural confirmation, typically using electrospray ionization (ESI) techniques .
Biological Activities and Applications
Antiproliferative Activity of Related Compounds
Research on hydroxylated derivatives of bicyclic tetramethyl-substituted γ-lactones has revealed significant antiproliferative activities against canine cancer cell lines. The table below summarizes findings for three hydroxylated derivatives against two cancer cell lines:
Cell Line | Compound (IC₅₀ μg/mL) |
---|---|
Compound 2 | |
CLB 70 | 33.21 ± 2.14 |
GL-1 | 28.67 ± 1.91 |
Note: All hydroxylated derivatives showed statistical similarity in their activity against the respective cell lines .
These findings suggest that bicyclic compounds with tetramethyl substitution may possess inherent anticancer properties. The mechanism of action appears to be independent of the specific position of functional groups, as all tested compounds exhibited similar activities regardless of the hydroxyl group position .
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